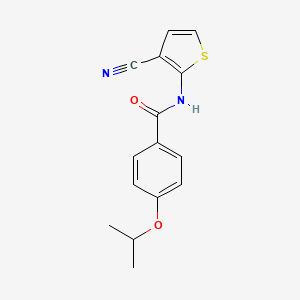

N-(3-cyanothiophen-2-yl)-4-isopropoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Cyanothiophen-2-yl)acetamide is a chemical compound that belongs to the class of sulfonamide compounds. It’s a heterocyclic compound that has been used in life sciences .

Synthesis Analysis

A similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis

The crystal packing of the similar compound is stabilized by C−H···N and N−H···N hydrogen bonds . It was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .Chemical Reactions Analysis

The synthesis of thiophene derivatives has been a fascinating field of research. Some of these compounds have been shown to have significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity .Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Electrochemical Biosensors

A study developed a novel modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This biosensor showcased potent electron mediating behavior with well-separated oxidation peaks for glutathione and piroxicam, demonstrating its high sensitivity and potential for real sample analysis with satisfactory results (Karimi-Maleh et al., 2014).

Antioxidant Activity in Emulsions

Research on a new cyanothiophene-based compound, SIM-53B, revealed its potent antioxidant activity in olive oil-in-water emulsions. The study found that SIM-53B predominantly distributed in the emulsion's interfacial region, significantly enhancing lipid protection. This underscores the potential of cyanothiophene-based compounds as additives in lipid-based systems for biomembranes or other lipid-based systems (Losada-Barreiro et al., 2020).

Synthesis and Reactions with Cycloalkanones

Research on 3-amino-2-carbamoylthiophene highlighted its synthesis and reactivity with cycloalkanones to form imines. This work not only adds to the understanding of thiophene chemistry but also suggests potential applications in synthesizing novel compounds with specific properties (Klemm et al., 1995).

Self-assembly and Semiconductivity

A study explored the self-assembly properties of a bis(trialkoxybenzamide)-functionalized quaterthiophene derivative, revealing its potential in forming fibrous aggregates that gelate various organic solvents. The fibres demonstrated moderate charge transport ability, indicating applications in semiconductivity and nanoscale segregated assembly for blend materials (Pratihar et al., 2010).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-10(2)19-13-5-3-11(4-6-13)14(18)17-15-12(9-16)7-8-20-15/h3-8,10H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGTZNMQTBERCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S,4S)-3-Hydroxy-1,2,3,4-tetrahydroquinolin-4-yl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B2592529.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2592535.png)

![6-(Cyclopropylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2592540.png)

![Methyl 2-[(3-chlorophenyl)carbamoylamino]thiophene-3-carboxylate](/img/structure/B2592543.png)

![N-butyl-N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2592544.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(pyridin-3-yl)methanone](/img/structure/B2592549.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2592551.png)